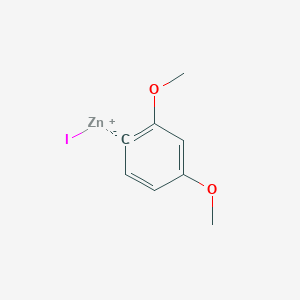
3-Methoxyphenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenethylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxyphenethylzinc bromide can be synthesized through the reaction of 3-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
3-Methoxyphenethyl bromide+Zn→3-Methoxyphenethylzinc bromide
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxyphenethylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often alcohols or other functionalized organic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
3-Methoxyphenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 3-Methoxyphenethylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
3-Methoxyphenethyl bromide: The precursor to 3-Methoxyphenethylzinc bromide.
Phenethylzinc bromide: A similar organozinc compound without the methoxy group.
3-Methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific transformations that may not be achievable with other organozinc or Grignard reagents.
Propriétés
IUPAC Name |
bromozinc(1+);1-ethyl-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYEUJTNMKHMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)








